2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one
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Overview
Description
2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one: is an organic compound with the molecular formula C9H8BrFO. This compound is characterized by the presence of bromine, fluorine, and a tolyl group attached to an ethanone backbone. It is a derivative of mesitylene and has been studied for its interaction with conformational parameters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one involves the reaction of bromomethylvinylether with sodium methoxide in methanol, followed by acid hydrolysis to remove the methoxy group . This method is efficient and streamlined, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one exerts its effects involves its ability to bind to specific receptor sites on the surface of neurons. This binding can block the release of neurotransmitters such as acetylcholine, leading to neuronal death . This property makes it a compound of interest in neurochemical research.
Comparison with Similar Compounds
- 2-Bromo-1-(o-tolyl)ethanone
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(5-Bromo-2-fluorophenyl)ethanone
Comparison: 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-2-fluoro-1-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMTWCLOJPGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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